molecular formula C15H20N2O B13470957 (3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline

(3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13470957
M. Wt: 244.33 g/mol
InChI Key: ZCYXCLHBGPYIOE-CQSZACIVSA-N
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Description

(3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a piperidine ring attached to the carbonyl group at the 3rd position of the tetrahydroisoquinoline structure. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydroisoquinoline core.

    Chiral Resolution: The chiral center at the 3rd position can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the tetrahydroisoquinoline ring is oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for treating various diseases, including neurological disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(piperidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinoline: shares structural similarities with other tetrahydroisoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the presence of the piperidine ring, which imparts distinct physicochemical properties and biological activities compared to other similar compounds. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

piperidin-1-yl-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanone

InChI

InChI=1S/C15H20N2O/c18-15(17-8-4-1-5-9-17)14-10-12-6-2-3-7-13(12)11-16-14/h2-3,6-7,14,16H,1,4-5,8-11H2/t14-/m1/s1

InChI Key

ZCYXCLHBGPYIOE-CQSZACIVSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H]2CC3=CC=CC=C3CN2

Canonical SMILES

C1CCN(CC1)C(=O)C2CC3=CC=CC=C3CN2

Origin of Product

United States

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